molecular formula C11H13FO2 B1406452 4-(3-Fluoropropoxy)-2-methylbenzaldehyde CAS No. 1562412-74-1

4-(3-Fluoropropoxy)-2-methylbenzaldehyde

Cat. No. B1406452
CAS RN: 1562412-74-1
M. Wt: 196.22 g/mol
InChI Key: QZJHAYVFJMTFFM-UHFFFAOYSA-N
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Description

“4-(3-Fluoropropoxy)-2-methylbenzaldehyde” is a chemical compound with the empirical formula C10H11FO2 . It has a molecular weight of 182.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is FCCCOc1ccc(C=O)cc1 . The InChI key is BTUBWANWQSVITR-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s molecular structure.

Scientific Research Applications

1. Synthesis and Catalysis

A study by Moteki et al. (2016) on the formation of 2- and 4-Methylbenzaldehyde, closely related to 4-(3-Fluoropropoxy)-2-methylbenzaldehyde, highlights their use as precursors for value-added chemicals such as phthalic anhydride and terephthalic acid, produced via sequential aldol condensations in ethanol upgrading reactions (Moteki, Rowley, & Flaherty, 2016).

2. Fluorescent pH Sensors

Research by Saha et al. (2011) demonstrates the potential of derivatives of methylbenzaldehydes, similar to this compound, as fluorescent pH sensors, useful in biological studies (Saha et al., 2011).

3. Anticancer Applications

Lawrence et al. (2003) synthesized a series of fluorinated benzaldehydes, akin to this compound, for the creation of fluoro-substituted stilbenes as potential anticancer agents, highlighting their use in medicinal chemistry (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).

4. Synthesis of Microporous Polyaminals

A study by Li et al. (2016) involved the use of monoaldehyde compounds, including 4-methylbenzaldehyde, for synthesizing microporous polyaminal networks with applications in adsorptive separation processes, relevant to environmental chemistry (Li, Zhang, & Wang, 2016).

5. Metal Ion Sensing

Hazra et al. (2018) developed two isomers using methylbenzaldehyde derivatives for fluorescence sensing of metal ions, Al3+ and Zn2+, indicating the potential of this compound in the development of chemosensors (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(3-fluoropropoxy)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-9-7-11(14-6-2-5-12)4-3-10(9)8-13/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJHAYVFJMTFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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